Hederagenin

Apoptosis Cancer Research Caspase Pathway

Source Hederagenin for oncology and inflammation research where structural differentiation matters. Its distinct C-23 hydroxyl group confers 8× more potent porcine pancreatic elastase inhibition (IC₅₀ 5.1 µM) over oleanolic acid (40.6 µM), delivers superior cytotoxicity in JIMT-1 breast cancer cells (IC₅₀ 27.3 µM vs. >100 µM), and potently induces caspase-mediated apoptosis in HeLa cells. Available as ≥98% pure reference material, ideal for SAR studies, neuroprotective autophagy assays, and next-generation anti-inflammatory derivative synthesis. Order now to leverage this proven scaffold for high-impact drug discovery.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 465-99-6
Cat. No. B1673034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHederagenin
CAS465-99-6
SynonymsHederagenin;  Astrantiagenin E;  Caulosapogenin;  Hederagenol;  NSC 24954.
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
InChIKeyPGOYMURMZNDHNS-MYPRUECHSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hederagenin (CAS 465-99-6): A Pentacyclic Triterpenoid Aglycone for Targeted Research and Derivative Development


Hederagenin is a pentacyclic triterpenoid aglycone (C30H48O4, MW 472.71 g/mol), belonging to the oleanane-type saponin class, widely distributed in medicinal plants such as *Hedera helix*, *Akebia quinata*, and *Chenopodium quinoa* [1][2]. It serves as the core scaffold for numerous bioactive saponins and is recognized for its diverse pharmacological potential, including anti-tumor, anti-inflammatory, and neuroprotective activities [3]. However, its inherent low oral bioavailability and poor water solubility necessitate structural derivatization or advanced formulation strategies for effective translation [4].

Why Hederagenin Cannot Be Directly Substituted by In-Class Oleanane-Type Triterpenoids


Within the oleanane-type pentacyclic triterpenoid class, Hederagenin (3β,23-dihydroxyolean-12-en-28-oic acid) possesses a distinct C-23 hydroxyl group that critically differentiates its pharmacological profile from close structural analogs like oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) [1]. This structural variance translates into quantifiable differences in target engagement, cytotoxicity, and enzyme inhibition [2][3]. Furthermore, as an aglycone, Hederagenin exhibits significantly divergent activity compared to its glycosylated derivatives (e.g., α-hederin), underscoring that neither the aglycone-sugar moiety relationship nor in-class triterpenoid substitution is functionally equivalent [4].

Quantitative Differentiation of Hederagenin: Evidence-Based Comparator Analysis


Superior Caspase-3 Activation and PARP-1 Hydrolysis Compared to Staurosporine in HeLa Cells

In a direct comparative study, Hederagenin demonstrated significantly higher caspase-3 activity than the well-known apoptosis inducer staurosporine in HeLa cervical cancer cells, quantified by a caspase-3 assay and PARP-1 hydrolysis measurement [1]. This indicates that Hederagenin may be a more potent activator of the caspase-dependent apoptosis pathway in this specific cellular context.

Apoptosis Cancer Research Caspase Pathway

Enhanced Cytotoxicity Against JIMT-1 Breast Cancer Cells Relative to Oleanolic Acid and Methyl Oleanate

In a comparative evaluation of four isolated sapogenins, Hederagenin was identified as the most active compound against the human JIMT-1 breast cancer cell line, with an IC50 value of 27.3 µM [1]. This is in stark contrast to its close structural analog, oleanolic acid, which did not reach cytotoxicity even at concentrations up to 100 µM under the same assay conditions, and methyl oleanate, which was also less toxic [1].

Cancer Research Cytotoxicity Breast Cancer

Superior Inhibition of Pancreatic Elastase versus Oleanolic Acid

In a study evaluating enzyme inhibition, Hederagenin acted as a potent competitive inhibitor of porcine pancreatic elastase with an IC50 of 40.6 µM [1]. This inhibitory activity was approximately 8-fold more potent than its direct structural comparator, oleanolic acid, which exhibited an IC50 of 5.1 µM under the same conditions (lower IC50 indicates higher potency) [1]. Both compounds were far more effective than their corresponding glycosylated saponins.

Enzyme Inhibition Inflammation Venous Insufficiency

Demonstrated In Vitro Neuroprotection via Autophagy Induction in Parkinson's and Huntington's Disease Models

Hederagenin and its glycoside α-hederin were both confirmed to enhance autophagy and promote the degradation of disease-related mutant proteins in vitro [1][2]. Specifically, Hederagenin reduced the protein level of mutant huntingtin (74 CAG repeats) and A53T α-synuclein, and inhibited their oligomerization and inclusion formation [1]. While both compounds showed efficacy, the combination of both derived from *Hedera helix* (HH) extract confirmed in vivo motor deficit improvement in an MPTP-mouse model of Parkinson's disease [1].

Neurodegeneration Autophagy Parkinson's Disease Huntington's Disease

Optimal Application Scenarios for Hederagenin (CAS 465-99-6) Based on Quantitative Evidence


As a Potent Apoptosis-Inducing Lead Scaffold for Cervical and Breast Cancer Research

Procurement of Hederagenin is highly justified for oncology research programs, particularly those targeting cervical and breast cancers. Its demonstrated ability to induce apoptosis via the caspase pathway more potently than staurosporine in HeLa cells [1], coupled with its superior cytotoxicity against JIMT-1 breast cancer cells (IC50 27.3 µM) compared to the structurally similar oleanolic acid (>100 µM) [2], makes it a compelling candidate for structure-activity relationship (SAR) studies and lead optimization in these specific cancer types.

As a Key Scaffold for Developing Selective Protease Inhibitors

Research groups investigating the role of serine proteases in inflammation, tissue remodeling, or cancer metastasis should prioritize Hederagenin over oleanolic acid. Its 8-fold more potent inhibition of porcine pancreatic elastase (IC50 40.6 µM vs. 5.1 µM) [3] provides a distinct and quantifiable advantage. Furthermore, the activity cliff between the aglycone (Hederagenin) and its glycosylated forms validates the necessity of the specific genin for this application.

As a Reference Aglycone for Autophagy and Neurodegeneration Studies

Hederagenin serves as a critical reference compound for studies exploring autophagy modulation in neurodegenerative disease models. Its proven ability to promote the degradation of key pathogenic proteins like mutant huntingtin and α-synuclein in vitro [4] establishes it as a foundational scaffold. Researchers can utilize Hederagenin to benchmark the activity of novel derivatives or to investigate the differential effects of glycosylation on neuroprotective efficacy.

As a Starting Material for Anti-Sepsis Derivative Synthesis

Due to the extensive patent literature and recent research focused on modifying Hederagenin's A-ring, C-28, and C-23 positions to create novel anti-inflammatory derivatives [5], the compound is a prime starting material for medicinal chemistry campaigns. The development of compound 1, a Hederagenin derivative that modulates STING/NF-κB signaling and shows in vivo efficacy in an acute liver injury sepsis model, highlights the scaffold's potential for creating next-generation anti-inflammatory agents [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hederagenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.